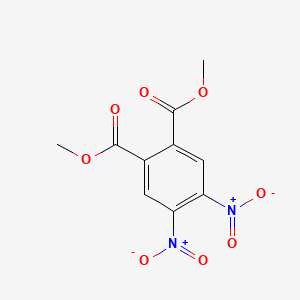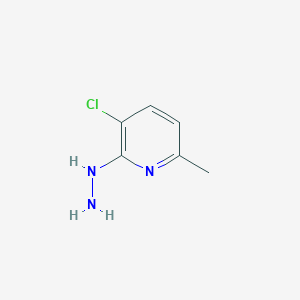
Methyl 5-formylselenophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-formylselenophene-2-carboxylate: is an organoselenium compound with the molecular formula C7H6O3Se. It is a derivative of selenophene, a five-membered aromatic ring containing selenium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-formylselenophene-2-carboxylate typically involves the formylation of selenophene derivatives. One common method is the Vilsmeier-Haack reaction, where selenophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The resulting formylated selenophene is then esterified with methanol in the presence of an acid catalyst to yield this compound .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-formylselenophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The selenophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Major Products:
Oxidation: Methyl 5-carboxyselenophene-2-carboxylate.
Reduction: Methyl 5-hydroxymethylselenophene-2-carboxylate.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: Methyl 5-formylselenophene-2-carboxylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex selenophene derivatives, which are valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, selenophene derivatives, including this compound, are investigated for their potential biological activities. These compounds exhibit antioxidant, anticancer, and antimicrobial properties, making them promising candidates for drug development .
Industry: In the industrial sector, this compound is explored for its potential use in the production of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for applications in optoelectronic devices .
Mécanisme D'action
The mechanism of action of Methyl 5-formylselenophene-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also inhibit the growth of cancer cells by inducing apoptosis and interfering with cell proliferation pathways. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Methyl 5-formylthiophene-2-carboxylate: A sulfur analog of Methyl 5-formylselenophene-2-carboxylate, with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Methyl 5-formylfuran-2-carboxylate: An oxygen analog, which exhibits different electronic properties and reactivity compared to the selenium-containing compound.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties. Selenium’s larger atomic size and lower electronegativity compared to sulfur and oxygen result in different reactivity patterns and potential biological activities. This makes this compound a valuable compound for exploring new chemical reactions and developing novel materials and drugs .
Propriétés
Formule moléculaire |
C7H6O3Se |
|---|---|
Poids moléculaire |
217.09 g/mol |
Nom IUPAC |
methyl 5-formylselenophene-2-carboxylate |
InChI |
InChI=1S/C7H6O3Se/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 |
Clé InChI |
DTZUNMFNGCSJPD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C([Se]1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


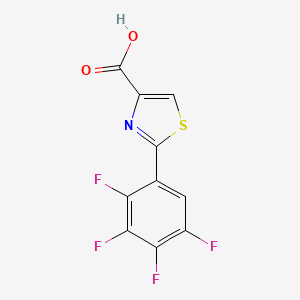

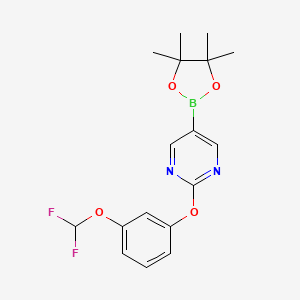
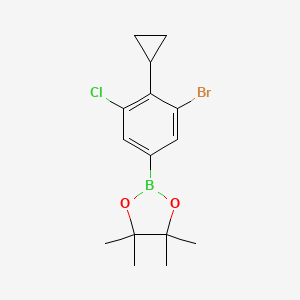
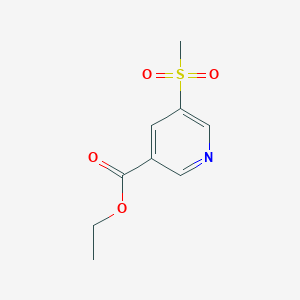

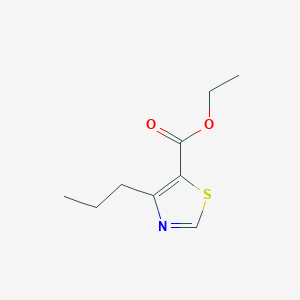
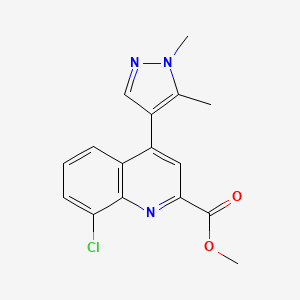
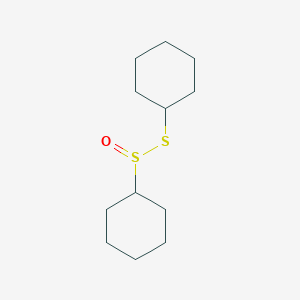
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
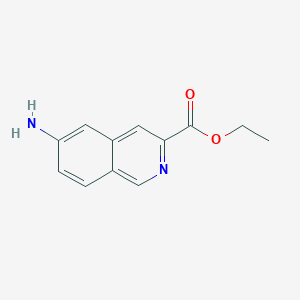
![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)
